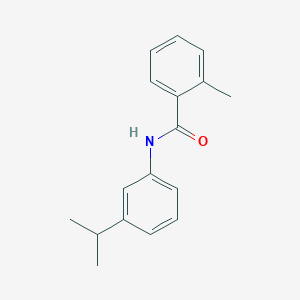

3'-Isopropyl-2-methylbenzanilide

Description

Properties

CAS No. |

58494-92-1 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

2-methyl-N-(3-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C17H19NO/c1-12(2)14-8-6-9-15(11-14)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19) |

InChI Key |

HFYIHEUHMKIJGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

- Step 1: Preparation of the appropriately substituted benzoic acid or benzoic acid derivative (e.g., 2-methylbenzoic acid or its activated derivatives).

- Step 2: Formation of the amide bond by coupling the substituted benzoic acid with 3-isopropylaniline or its derivatives.

This strategy requires selective functionalization to introduce the isopropyl group at the 3' position of the aniline ring and the methyl group at the 2-position of the benzoic acid ring.

Preparation of 2-Methylbenzoic Acid Derivatives

A key intermediate is 2-methylbenzoic acid or its derivatives, which can be prepared through various methods:

Chloromethylation and Subsequent Reduction: According to patent CN103772151B, 2-methyl-3-phenyl benzyl alcohol can be synthesized by chloromethylation of 2,3-dimethyl biphenyl, followed by reduction using catalytic hydrogenation with catalysts such as palladium carbon or Raney's nickel under controlled temperature and pressure conditions. This method involves the reaction of 2,3-dimethyl biphenyl with chlorine gas at 40–120 °C, followed by reductive steps to yield the desired methyl-substituted benzyl alcohol intermediates, which can be further oxidized to the corresponding benzoic acid derivatives.

Hydrogenation Conditions: The reductive step employs catalytic hydrogenation with hydrogen gas at pressures around 0.1–0.6 MPa and temperatures from 50 to 70 °C for durations ranging from 6 to 10 hours. Catalysts include palladium carbon, platinum carbon, Raney's nickel, or zinc/iron powder in acetic acid medium. Post-reaction, the catalyst is filtered off, and the product is purified by extraction and vacuum distillation to isolate the desired intermediate with yields typically above 90%.

Preparation of 3-Isopropylaniline

The 3-isopropylaniline moiety can be prepared via:

Friedel-Crafts Alkylation: Introduction of the isopropyl group onto aniline or protected aniline derivatives using isopropyl halides or isopropyl alcohol under acidic catalysis.

Selective Substitution: Alternatively, starting from commercially available 3-nitroaniline, reduction of the nitro group to amine followed by isopropylation at the 3' position can be performed under controlled conditions.

These methods ensure the isopropyl substituent is positioned correctly on the aniline ring for subsequent amide coupling.

Amide Bond Formation

The final coupling step to form this compound involves:

Activation of the Carboxylic Acid: Conversion of 2-methylbenzoic acid or its derivative to an acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

Amide Coupling: Reaction of the acid chloride with 3-isopropylaniline in the presence of a base (e.g., triethylamine or pyridine) at low temperatures to minimize side reactions, yielding the target amide.

Alternative Coupling Agents: Use of carbodiimide-based coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) or peptide coupling reagents (e.g., HATU, EDC) can also be employed for milder conditions and better yields.

Optimization and Reaction Conditions

Based on analogous amide synthesis and rearrangement reactions studied in related aromatic systems, key parameters influencing yield and selectivity include:

Data Table Summarizing Preparation Conditions

Chemical Reactions Analysis

Types of Reactions: 3’-Isopropyl-2-methylbenzanilide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3’-Isopropyl-2-methylbenzanilide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Isopropyl-2-methylbenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges : this compound’s synthesis may require optimized conditions to manage steric effects during amidation, akin to methods used for ’s compound .

- Directing Group Efficacy : The absence of a hydroxyl or similar coordinating group in this compound likely limits its use in catalysis compared to ’s analogue.

- Data Gaps: Limited peer-reviewed studies specifically on this compound necessitate extrapolation from structural analogs.

Biological Activity

3'-Isopropyl-2-methylbenzanilide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.34 g/mol. The structure features an isopropyl group and a methyl group attached to a benzanilide backbone, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.34 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies have indicated that the compound may induce apoptosis in cancer cells, although the exact pathways remain to be fully elucidated.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against several pathogens. The results demonstrated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL across different strains .

- Cytotoxicity in Cancer Cells : In vitro studies reported in Cancer Letters highlighted the compound's ability to induce cell cycle arrest and apoptosis in human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM, indicating potent anticancer activity .

- Mechanistic Insights : Further research utilizing molecular docking studies suggested that this compound binds effectively to the active site of specific enzymes involved in cancer metabolism, such as topoisomerase II. This binding may disrupt normal cellular processes, leading to increased apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against Gram-positive bacteria and induces apoptosis in MCF-7 cells |

| Benzanilide | Moderate | Low | Less effective compared to isopropyl derivative |

| 4-Methylbenzanilide | Low | Moderate | Limited antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.